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Compound of Interest

Compound Name: 6-Phenylnicotinic acid

Cat. No.: B1347016 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of 6-phenylnicotinic acid derivatives, focusing on their structure-

activity relationships (SAR) as antimicrobial and antitubercular agents. This analysis is

supported by quantitative experimental data, detailed methodologies for key experiments, and

visualizations of molecular structures and experimental workflows.

A series of novel 6-phenylnicotinohydrazide derivatives have been synthesized and evaluated

for their potential as therapeutic agents. These compounds, characterized by a 6-
phenylnicotinic acid scaffold, have demonstrated significant in vitro activity against various

bacterial, fungal, and mycobacterial strains. The core of this guide focuses on the work of

Abdel-Maksoud et al., who have systematically explored the SAR of these derivatives,

providing valuable insights for the rational design of more potent antimicrobial compounds.[1]

[2][3]

Comparative Analysis of Biological Activity
The antimicrobial and antitubercular activities of various 6-phenylnicotinohydrazide derivatives

were assessed by determining their Minimum Inhibitory Concentration (MIC) values. The

results, summarized in the tables below, highlight the impact of different substitutions on the

phenyl ring and the hydrazide moiety.
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The synthesized compounds were evaluated for their in vitro antimycobacterial activity against

Mycobacterium tuberculosis. The results revealed that the introduction of specific substituents

on the benzylidene moiety significantly influences the antitubercular potency.

Table 1: In Vitro Antitubercular Activity of 6-Phenylnicotinohydrazide Derivatives

Compound ID R MIC (µg/mL)

8a 2,4-di-Cl >50

8b 2,6-di-Cl 3.90[1][2][3]

8d 4-NO₂ 12.5

8g 3-pyridyl 25

Isoniazid - 0.2

Data sourced from Abdel-Maksoud et al., 2017.[1][2][3]

The 2,6-dichlorobenzylidene derivative 8b emerged as the most potent antitubercular agent in

this series, with an MIC of 3.90 µg/mL.[1][2][3] This suggests that the position and electronic

nature of the substituents on the phenyl ring play a crucial role in the antimycobacterial activity.

Antibacterial and Antifungal Activity
Several derivatives were also screened for their broad-spectrum antimicrobial activity against a

panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: In Vitro Antibacterial and Antifungal Activity (MIC in µg/mL) of Selected Derivatives
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Microorganism 8b (2,6-di-Cl) 8d (4-NO₂)
Ciprofloxacin

(Bacteria)
Amphotericin B

(Fungi)

Staphylococcus

aureus
0.49 0.98 0.98 -

Bacillus subtilis 0.24 0.49 0.49 -

Escherichia coli 1.95 3.90 0.49 -

Pseudomonas

aeruginosa
0.98 1.95 0.98 -

Candida albicans 0.49 0.98 - 0.49

Aspergillus

fumigatus
0.98 1.95 - 0.98

Data sourced from Abdel-Maksoud et al., 2017.[1][2][3]

Compound 8b also demonstrated potent broad-spectrum antimicrobial activity, with MIC values

ranging from 0.24 to 1.95 µg/mL, comparable to the standard drugs ciprofloxacin and

amphotericin B against some strains.[1][2][3]

Structure-Activity Relationship (SAR) Insights
The analysis of the biological data provides key insights into the SAR of this class of

compounds:

Substitution on the Benzylidene Phenyl Ring: The nature and position of substituents on the

phenyl ring attached to the hydrazone linkage are critical for activity. Electron-withdrawing

groups, particularly halogens at the 2 and 6 positions, appear to enhance both antitubercular

and general antimicrobial activity, as seen with compound 8b.

Lipophilicity: A quantitative structure-activity relationship (QSAR) study on a series of

nicotinic acid hydrazide derivatives suggested that the lipophilicity of the molecules is a

crucial factor influencing their antimycobacterial activity.[4]
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Replacement of the Phenyl Ring: Bioisosteric replacement of the substituted phenyl ring with

a 3-pyridyl moiety (8g) resulted in a compound with moderate antitubercular activity,

indicating that a phenyl ring is not an absolute requirement for activity, but its substituents

are key for potency.

Caption: Key structure-activity relationships of 6-phenylnicotinohydrazide derivatives.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antimicrobial and Antifungal Susceptibility
Testing
The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined

using the twofold serial dilution method.

Preparation of Test Compounds: Stock solutions of the test compounds are prepared in

dimethyl sulfoxide (DMSO).

Preparation of Inoculum: Bacterial strains are grown on nutrient agar and fungal strains on

Sabouraud dextrose agar. Suspensions are prepared in sterile saline and adjusted to a

turbidity equivalent to a 0.5 McFarland standard.

Assay Procedure:

Serial dilutions of the test compounds are prepared in the appropriate broth medium

(Mueller-Hinton for bacteria, Sabouraud dextrose for fungi) in 96-well microtiter plates.

Each well is inoculated with the standardized microbial suspension.

The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for

fungi.

Determination of MIC: The MIC is defined as the lowest concentration of the compound that

results in the complete inhibition of visible microbial growth.
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Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Antitubercular Activity Screening
The antitubercular activity was evaluated against Mycobacterium tuberculosis H37Rv using the

microplate Alamar Blue assay (MABA).
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Preparation of Test Compounds: Stock solutions are prepared in DMSO and serially diluted

in Middlebrook 7H9 broth.

Preparation of Inoculum:M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth

supplemented with OADC. The culture is adjusted to a McFarland standard of 1.

Assay Procedure:

The diluted compounds are added to a 96-well microtiter plate.

Each well is inoculated with the mycobacterial suspension.

Plates are incubated at 37°C for 5-7 days.

Addition of Alamar Blue: A mixture of Alamar Blue reagent and Tween 80 is added to each

well.

Re-incubation and Reading: Plates are incubated for another 24 hours. A color change from

blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound

that prevents this color change.

Conclusion
The structure-activity relationship studies of 6-phenylnicotinic acid derivatives have identified

promising candidates with potent antitubercular and broad-spectrum antimicrobial activities.

The 2,6-dichlorobenzylidene nicotinohydrazide derivative (8b) stands out as a particularly

effective compound. The insights gained from these studies, particularly the importance of

specific substitutions on the phenyl ring and overall lipophilicity, provide a solid foundation for

the future design and development of novel antimicrobial agents based on the 6-
phenylnicotinic acid scaffold. Further investigation into the mechanism of action and in vivo

efficacy of these lead compounds is warranted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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